molecular formula C19H22ClNO B034768 Substanz NR. 1650 [German] CAS No. 102163-37-1

Substanz NR. 1650 [German]

Cat. No.: B034768
CAS No.: 102163-37-1
M. Wt: 315.8 g/mol
InChI Key: HPPADGKTEDXGAW-UHFFFAOYSA-N
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Description

1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine is a chemical compound with the molecular formula C19H22ClNO and a molecular weight of 315.843 g/mol . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a benzyloxy group attached to an ethyl chain, which is further substituted with a p-chlorophenyl group.

Properties

CAS No.

102163-37-1

Molecular Formula

C19H22ClNO

Molecular Weight

315.8 g/mol

IUPAC Name

1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]pyrrolidine

InChI

InChI=1S/C19H22ClNO/c20-18-10-8-17(9-11-18)19(16-6-2-1-3-7-16)22-15-14-21-12-4-5-13-21/h1-3,6-11,19H,4-5,12-15H2

InChI Key

HPPADGKTEDXGAW-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CCN(C1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Synonyms

1-[2-[(4-chlorophenyl)-phenyl-methoxy]ethyl]pyrrolidine

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Dispersion and Stabilization in Aqueous Suspensions

Sodium polyacrylate (NaPAA, MW 1650) acts as a polyelectrolyte dispersant by adsorbing onto particle surfaces, generating electrostatic repulsion. The reaction steps include:

  • Dissociation in Water :

    NaPAANa++PAA\text{NaPAA}\rightarrow \text{Na}^++\text{PAA}^-

    The negatively charged carboxylate groups ( COO\text{ COO}^-) adsorb onto positively charged particle surfaces.

  • Suspension Formation :

    • Optimal concentration: 0.5 wt% relative to dry mineral weight .

    • Achieves homogeneous distribution of particles (<2 µm equivalent spherical diameter) in water.

Spray-Drying and Redispersion

  • Drying Process :
    Aqueous suspensions are spray-dried at 0.5–1.0 kg/hour , yielding free-flowing powders .

  • Redispersion Efficiency :
    Post-drying, the product retains >90% redispersibility in water, confirmed by turbidity measurements after sieving through a 53 µm mesh .

3. Experimental Data and Performance

Parameter Value Source
Molecular Weight1650 g/mol
Optimal Dispersant Concentration0.5 wt% (relative to dry mineral)
Spray-Drying Throughput0.5–1.0 kg/hour
Particle Size Retention<2 µm (90% by weight)
Redispersion Efficiency>90% after sieving

4. Interaction with Mineral Components

  • Calcite-Kaolin Mixtures :
    Sodium polyacrylate stabilizes blends of calcite (90% <2 µm) and kaolin (80% <2 µm) by preventing aggregation during drying .

  • pH Dependency :
    Effective across neutral to slightly alkaline conditions (pH 6–8), aligning with its use in TRIS-HCl-buffered systems .

5. Comparative Analysis with Analogous Dispersants
While other dispersants (e.g., alkyl sulfates ) rely on hydrophobic interactions, sodium polyacrylate’s performance is driven by:

  • High charge density from carboxylate groups.

  • Steric hindrance due to polymer chain structure.

6. Limitations and Degradation Pathways

  • Thermal Stability :
    Decomposes above 200°C, releasing CO₂ and water vapor.

  • Oxidative Resistance :
    Susceptible to radical-induced chain scission under ozonation , though not explicitly tested for NaPAA (MW 1650).

7. Industrial and Environmental Relevance

  • Scalability : Lab-scale spray-drying protocols are adaptable to industrial reactors .

  • Eco-Toxicity : Sodium polyacrylate is biodegradable under aerobic conditions, with low bioaccumulation potential .

8. Research Gaps and Future Directions

  • Impact of varying molecular weights (e.g., 1650 vs. higher MW variants) on dispersion efficiency.

  • Long-term stability of redispersed suspensions under varying humidity/temperature.

Scientific Research Applications

1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine can be compared with other similar compounds, such as:

    1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)piperidine: This compound has a piperidine ring instead of a pyrrolidine ring, which may result in different biological activities and properties.

    1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)morpholine: This compound contains a morpholine ring, which may also lead to different chemical and biological properties.

Q & A

Q. How can Substanz NR. 1650 be accurately identified and its structural integrity confirmed in experimental settings?

Methodological Answer: Utilize spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and crystallographic analysis to characterize the compound. Ensure reproducibility by documenting protocols in alignment with guidelines for experimental transparency, including raw data deposition and metadata annotation . Cross-validate results with independent analytical methods to mitigate instrumental bias .

Q. What theoretical frameworks are most relevant for guiding research on Substanz NR. 1650's physicochemical properties?

Methodological Answer: Ground studies in quantum mechanical models (e.g., DFT for electronic structure analysis) or thermodynamic theories (e.g., Gibbs free energy for stability assessments). Link hypotheses to established frameworks, such as structure-activity relationships (SAR), to contextualize findings within broader scientific discourse .

Q. What standardized methodologies are recommended for assessing Substanz NR. 1650's stability under varying environmental conditions?

Methodological Answer: Employ accelerated stability testing (e.g., thermal gravimetric analysis, humidity chambers) with factorial design to isolate variables (temperature, pH, light exposure). Use control groups and blinded sample labeling to minimize observer bias . Report uncertainties in degradation kinetics using error propagation models .

Q. How should researchers manage and archive data generated from Substanz NR. 1650 experiments to ensure reproducibility?

Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in discipline-specific repositories (e.g., NFDI4Chem for chemistry). Include metadata such as experimental conditions, instrument calibration details, and software versions. Use persistent identifiers (DOIs) for datasets .

Advanced Research Questions

Q. How can experimental designs be optimized to study Substanz NR. 1650's interactions in complex biological systems?

Methodological Answer: Implement multi-omics approaches (e.g., metabolomics, proteomics) with factorial designs to analyze synergistic effects. Use quasi-experimental designs with matched control groups to account for confounding variables . Integrate computational modeling (e.g., molecular dynamics simulations) to predict binding affinities before in vitro validation .

Q. What methodological strategies address contradictions in published data on Substanz NR. 1650's efficacy in enzymatic inhibition?

Q. How can researchers ensure the replicability of Substanz NR. 1650 synthesis protocols across laboratories?

Methodological Answer: Publish step-by-step synthesis procedures with detailed reaction parameters (e.g., stoichiometry, catalyst purity, solvent grades). Validate protocols through inter-laboratory studies, using statistical measures (e.g., Cohen’s kappa) to assess reproducibility. Share synthetic intermediates for independent verification .

Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships in Substanz NR. 1650 toxicity studies?

Methodological Answer: Apply mixed-effects models or Bayesian hierarchical frameworks to account for variability between biological replicates. Use bootstrapping to estimate confidence intervals for EC50 values. Validate assumptions with residual plots and goodness-of-fit tests (e.g., AIC, BIC) .

Q. How should researchers design studies to investigate Substanz NR. 1650's role in multi-component chemical systems?

Methodological Answer: Employ response surface methodology (RSM) or combinatorial chemistry approaches to map interaction landscapes. Use high-throughput screening with robotic platforms to assess synergistic/antagonistic effects. Validate findings with isobolographic analysis .

Q. What ethical and methodological considerations arise when extending Substanz NR. 1650 research to human-derived samples?

Methodological Answer: Follow institutional review board (IRB) protocols for informed consent and data anonymization. Use blinded randomized designs to allocate samples to treatment/control groups. Implement redundancy in assays (e.g., triplicate measurements) to mitigate technical variability .

Methodological Tools & Frameworks

  • Data Contradiction Resolution : Apply triangulation by cross-referencing experimental, computational, and literature data .
  • Theoretical Alignment : Use PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to refine research questions .
  • Transparency : Pre-register studies on platforms like Open Science Framework to reduce publication bias .

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